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Compound of Interest

Compound Name: 2-Phenoxybenzophenone
CAS No.: 42506-05-8
Cat. No.: B14659841
Get Quote
& J

Executive Summary

This guide provides a technical analysis of the 1H and 13C NMR spectral signatures of 2-
Phenoxybenzophenone, a critical intermediate in the synthesis of non-steroidal anti-
inflammatory drugs (NSAIDs) and UV-curable photoinitiators.

Unlike standard spectral databases that list peak values in isolation, this guide focuses on
comparative structural elucidation. It specifically addresses the analytical challenge of
distinguishing the 2-phenoxy (ortho) isomer from its 4-phenoxy (para) regioisomer—a common
impurity in Friedel-Crafts acylation or nucleophilic aromatic substitution workflows.

Experimental Methodology

To ensure reproducibility and spectral resolution, the following protocol is recommended.

Sample Preparation Protocol

e Solvent: Deuterated Chloroform (
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, 99.8% D) with 0.03% TMS (V/v).

o Rationale:

prevents hydrogen bonding interactions that might occur in DMSO-

, ensuring the chemical shifts reflect the intrinsic electronic environment of the ether
linkage.

» Concentration:
o 1H NMR: 10-15 mg in 0.6 mL solvent.
o 13C NMR: 40-50 mg in 0.6 mL solvent (essential for quaternary carbon detection).

o Temperature: 298 K (25°C).

1H NMR Spectral Analysis

The 1H NMR spectrum of 2-Phenoxybenzophenone is characterized by significant magnetic
non-equivalence due to the lack of symmetry in the ortho-substituted ring.

Spectral Assignment Strategy

The molecule consists of three aromatic ring systems with distinct magnetic environments:
e Ring A (Benzoyl, unsubstituted): 5 protons, typical monosubstituted pattern.
e Ring B (Central, 1,2-disubstituted): 4 protons, ABCD system.

e Ring C (Phenoxy, unsubstituted): 5 protons, typical monosubstituted pattern.

Diagnostic Signals (400 MHz, CDCI3)
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Proton
Environment

Chemical Shift
(

,» Ppm)

Multiplicity

Integration

Structural
Insight

H-6 (Ring B)

7.65-7.75

ddord

1H

Key Diagnostic:
Ortho to the
Carbonyl.
Deshielded by
the anisotropic
cone of the C=0

group.

Ring A (Ortho)

7.75-7.85

d/m

2H

Ortho protons of
the benzoyl ring;
deshielded by
C=0.

Ring A/IC
(Meta/Para)

7.30 - 7.55

Overlapping
multiplets of the
unsubstituted

rings.

Ring C (Ortho)

6.90 - 7.05

d/m

2H

Ortho protons of
the phenoxy ring;
shielded by the
electron-donating

oxygen lone pair.

H-3 (Ring B)

6.85—-6.95

1H

Key Diagnostic:
Ortho to the
Ether Oxygen.
Strongly shielded
by the phenoxy

group.

H-4, H-5 (Ring B)

7.10-7.25

2H

Remaining
protons on the

central ring.
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Technical Note: The "Gap" between the deshielded H-6 (~7.7 ppm) and the shielded H-3 (~6.9
ppm) is the defining characteristic of the ortho-isomer. In the para-isomer, this magnetic

anisotropy is distributed symmetrically.

13C NMR Spectral Analysis

The 13C spectrum confirms the skeleton through the carbonyl resonance and the distinct ipso-
carbon shifts.

pr Carbon Resonances

Shift (
Carbon Type Assignment Logic
» PpM)
Characteristic benzophenone
ketone signal. Slightly shielded
compared to unsubstituted
Carbonyl (C=0) 196.0 - 198.0
benzophenone due to the
ortho-ether resonance
donation.
) Quaternary carbon attached to
C-O (Ipso, Ring B) 155.0 - 158.0
the ether oxygen.
) Quaternary carbon of the
C-O (Ipso, Ring C) 155.0 - 157.0

phenoxy group.

Complex region. C-3 (ortho to
Aromatic CH 117.0-135.0 oxygen) will be the most
upfield signal (~117-120 ppm).

Comparative Analysis: 2-Phenoxy vs. 4-Phenoxy Isomer
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This section is critical for researchers validating regiospecific synthesis (e.g., distinguishing
products of nucleophilic aromatic substitution).

Structural Differentiators
2- 4-
Feature Phenoxybenzophen Phenoxybenzophen

Analytical

Conclusion
one (Ortho) one (Para)

The 4-isomer has a

Symmetry Asymmetric Symmetric Axis axis of rotation
through the C=0 and

C-0O bonds.

The 4-isomer shows
two distinct doublets
(roofing effect)

Ring B Pattern ABCD System AA'BB' System integrating to 2H
each. The 2-isomer
shows 4 distinct 1H

signals.

The 4-isomer has
. ) ) ] ] fewer carbon signals
# of 13C Signals 17 Unique Signals 13 Unique Signals ) )
due to equivalence in

Ring B.

The ortho-phenoxy
group forces the
] ] ] ) carbonyl out of plane,
Steric Effect Twisted Conformation Planar Potential ) )
slightly affecting the
C=0 shift compared

to the para-isomer.

Analytical Workflow: Isomer Determination

The following decision tree outlines the logical process for confirming the 2-phenoxy structure
using standard 1D and 2D NMR experiments.
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Crude Product Isolation

Acquire 1H NMR (CDCI3)

Analyze Central Ring (Ring B) Signals

Coupling Pattern?

Asymmetric

Secondary Validation (Optional)

Complex ABCD System

Symmetric AA'BB' System
(4 distinct protons)

(2 sets of equivalent protons)

erify H3-H4-H5-H6 connectivity Count 17 Carbon pea

COSY Spectrum 13C Count Confirmation: 2-Phenoxybenzophenone Confirmation: 4-Phenoxybenzophenone

Click to download full resolution via product page

Caption: Logical workflow for distinguishing regioisomers of phenoxybenzophenone using 1H
NMR coupling patterns.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. nmr.oxinst.com [nmr.oxinst.com]

e To cite this document: BenchChem. [Structural Elucidation of 2-Phenoxybenzophenone: A
Comparative NMR Spectral Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14659841/docs#structural-elucidation-of-2-
phenoxybenzophenone-a-comparative-nmr-spectral-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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